N1,N1,N4,N4-四苄基苯-1,4-二胺

描述

“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is an organic compound. It is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

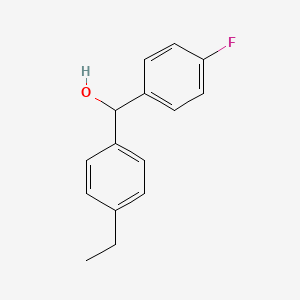

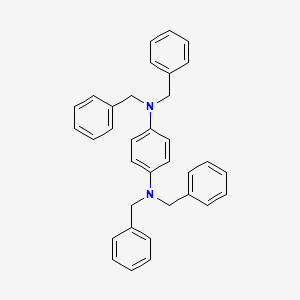

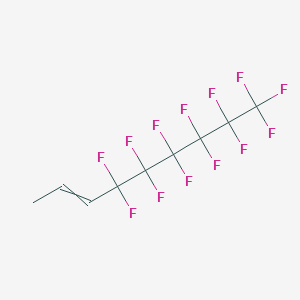

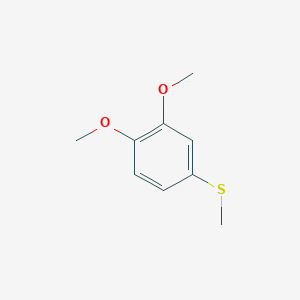

The molecular formula of “N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is C34H32N2 . It has a molecular weight of 468.63 .

Physical And Chemical Properties Analysis

“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified .

科学研究应用

腐蚀抑制

N1,N1,N4,N4-四苄基苯-1,4-二胺及其衍生物已经证明在轻钢的腐蚀抑制中具有有效性。从这种化合物衍生的席夫碱化合物,如(E)-N1-苄亚甲基-N4-苯基苯-1,4-二胺,在酸性环境如1M HCl中表现出高的抑制效率。这些抑制剂通过吸附在钢表面上工作,从而降低了腐蚀速率 (Nor Zakiah Nor Hashim, K. Kassim, Y. Mohd, 2012)。

晶体多形性和DFT计算

化合物N1,N1,N4,N4-四苯基丁-1,3-二炔-1,4-二胺,是N1,N1,N4,N4-四苄基苯-1,4-二胺的衍生物,通过X射线衍射和NMR对其晶体多形进行了表征。DFT计算表明,由于堆积力,这种化合物的分子结构可能会轻易改变,突显了其在材料科学中的潜力 (Yui Tokutome, T. Okuno, 2013)。

电致磷光器件

从N1,N1,N4,N4-四苄基苯-1,4-二胺衍生的新型宿主材料,如N1-(萘基)-N1,N4-二苯基-N4-(4-(三苯基硅基)苯基) 萘-1,4-二胺,已经合成用于黄色磷光有机发光二极管(OLED)。这些材料表现出高热稳定性和形态稳定性,适用于高效率OLED应用 (Song Zhang, Qiu-Lei Xu, Yi-Ming Jing, et al., 2015)。

抗菌活性

N1,N1,N4,N4-四苄基苯-1,4-二胺的衍生物,特别是杂环席夫碱,已经合成并研究其对金黄色葡萄球菌和大肠杆菌等细菌的抗菌活性。这些化合物与细菌蛋白显著相互作用,表明在新型抗菌剂的开发中具有潜在应用 (A. P, 2019)。

安全和危害

“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting; instead, rinse mouth and seek immediate medical attention .

未来方向

“N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine” is used as a hole transport material or as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices . Its future directions are likely to be influenced by advancements in the field of optoelectronic devices, particularly in the development of high-efficiency and long-lifetime light-emitting diode devices .

作用机制

Target of Action

N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, also known as N,N,N’,N’-TETRABENZYL-P-PHENYLENEDIAMINE, is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . Therefore, the primary targets of this compound are likely to be metal ions in various biochemical processes.

Mode of Action

The compound interacts with its targets (metal ions) through coordination chemistry . The pyridine rings in the compound can act as electron donors, forming coordinate bonds with metal ions. This interaction results in the formation of stable metal-ligand complexes .

Pharmacokinetics

Its predicted boiling point is 6382±500 °C and its predicted density is 1282±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of specific metal ions could influence the compound’s action, efficacy, and stability. For instance, the predicted pKa of the compound is 4.27±0.10 , suggesting that it may exist in different protonation states depending on the pH of the environment, which could affect its interaction with metal ions.

属性

IUPAC Name |

1-N,1-N,4-N,4-N-tetrabenzylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2/c1-5-13-29(14-6-1)25-35(26-30-15-7-2-8-16-30)33-21-23-34(24-22-33)36(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTNBOIEKNYSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B1636170.png)

![1-[5-Phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone](/img/structure/B1636176.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636195.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636198.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636199.png)

![4-Chloro-5-(4-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1636210.png)